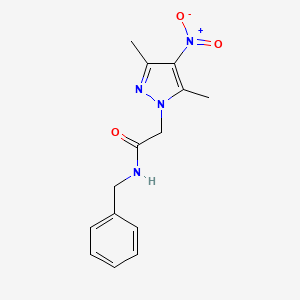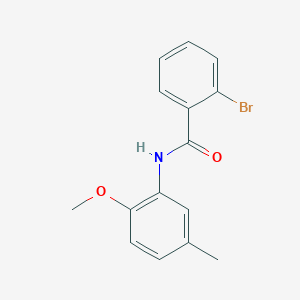![molecular formula C17H24N2OS B5663149 (3R*,4S*)-4-cyclopropyl-1-{[(2-methylbenzyl)thio]acetyl}pyrrolidin-3-amine](/img/structure/B5663149.png)
(3R*,4S*)-4-cyclopropyl-1-{[(2-methylbenzyl)thio]acetyl}pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves multi-component reactions, cycloaddition, or cyclization methods, offering regioselective control over substituent placement. For instance, Kotian et al. (2005) described a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related pyrrolidine derivative, via asymmetric 1,3-dipolar cycloaddition, highlighting the methodologies applicable to synthesizing complex pyrrolidine structures (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is typically characterized using NMR spectroscopy and X-ray crystallography. These techniques provide detailed information on the stereochemistry and conformation of the molecules. Nguyen and Dai (2023) employed 1D and 2D NMR, along with high-resolution mass spectrometry, to confirm the structure of pyrrolidine-2,3-dione derivatives, demonstrating the importance of advanced spectroscopic methods in elucidating molecular structures (Nguyen & Dai, 2023).
Chemical Reactions and Properties
Pyrrolidine derivatives engage in various chemical reactions, including cycloadditions, nucleophilic substitutions, and catalyzed cyclizations, to introduce or modify functional groups. Carson and Kerr (2005) discussed the diastereoselective synthesis of pyrrolidines via a catalyzed three-component reaction, showcasing the chemical versatility of pyrrolidine rings (Carson & Kerr, 2005).
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-[(2-methylphenyl)methylsulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-12-4-2-3-5-14(12)10-21-11-17(20)19-8-15(13-6-7-13)16(18)9-19/h2-5,13,15-16H,6-11,18H2,1H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDYHPDYBRPTQQ-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)N2CC(C(C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CSCC(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5663068.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(cyclopropylcarbonyl)-4-piperidinecarboxamide hydrochloride](/img/structure/B5663076.png)

![{1-[(2-chlorophenyl)sulfonyl]-3-ethyl-3-piperidinyl}methanol](/img/structure/B5663104.png)

![1-{2-methyl-5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5663118.png)
![ethyl 3,5-dimethyl-2-[(4-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate](/img/structure/B5663120.png)
![2-[(mesitylmethyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5663126.png)
![N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine](/img/structure/B5663132.png)
![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5663138.png)
![2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5663156.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5663161.png)
![8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5663169.png)